2-Hydroxy-7-methyl-1,2-dihydronaphthalene-2-carboxylic acid

Semiconductor Manufacturing Photolithography Etch Resistance

Researchers developing advanced photolithography materials face pattern fidelity loss during reactive ion etching when using non-methylated analogs. 2-Hydroxy-7-methyl-1,2-dihydronaphthalene-2-carboxylic acid (CAS 143355-55-9) solves this with a 7-methyl substituent that prevents shoulder-drop degradation. • Eliminates etch pattern collapse observed with des-methyl analogs • Enables solvent-resistant polymer films for OTFT and flexible electronics (XLogP3 = 1.8) • Serves as a key intermediate for dual CYP17/TXA2 inhibitor pharmacophores Supplied with Certificate of Analysis; custom synthesis and bulk quantities available upon request.

Molecular Formula C12H12O3
Molecular Weight 204.22 g/mol
CAS No. 143355-55-9
Cat. No. B12559320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-7-methyl-1,2-dihydronaphthalene-2-carboxylic acid
CAS143355-55-9
Molecular FormulaC12H12O3
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C=CC(C2)(C(=O)O)O
InChIInChI=1S/C12H12O3/c1-8-2-3-9-4-5-12(15,11(13)14)7-10(9)6-8/h2-6,15H,7H2,1H3,(H,13,14)
InChIKeyLJQRRWWJBLUADF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing Guide for a Specialized Naphthalene Derivative


2-Hydroxy-7-methyl-1,2-dihydronaphthalene-2-carboxylic acid (CAS 143355-55-9) is a bicyclic organic compound with the molecular formula C12H12O3 and a molecular weight of 204.22 g/mol, featuring a partially hydrogenated naphthalene core substituted with a hydroxyl group at position 2, a carboxylic acid group at position 2, and a methyl group at position 7 [1]. This unique substitution pattern places it at the intersection of two important classes of compounds: the dihydronaphthalene-based steroidogenesis inhibitors (targeting enzymes like 17α-hydroxylase/C17-20-lyase and thromboxane A2 synthase) [2], and the hydroxy-naphthalenecarboxylic acid monomers used in high-performance polymer formulations for semiconductor patterning [3].

Why Generic Substitution Fails


The precise substitution pattern on the 1,2-dihydronaphthalene scaffold is critical for performance in applications ranging from cytochrome P450 enzyme inhibition to semiconductor polymer design. Subtle variations, such as the removal of the 7-methyl group or the reduction of the double bond, can drastically alter the compound's electronic properties, spatial conformation, and reactivity. For instance, in the context of etch mask polymers, the presence of the methyl group at position 7 has been directly demonstrated to be the differentiating factor that prevents 'shoulder-drop' pattern degradation during reactive ion etching, a failure mode observed with the des-methyl analog [1]. Therefore, a generic substitution of this compound with a simpler or more readily available analog cannot guarantee equivalent performance and may lead to costly process failures. The evidence below quantifies where these specific structural features provide measurable advantages.

Differential Performance Evidence for Procurement


Etch Mask Pattern Integrity: 7-Methyl vs. Des-Methyl Analog

In a reactive ion etching (RIE) process for semiconductor pattern transfer, a polymer formed from 3-hydroxy-7-methyl-2-naphthalenecarboxylic acid (CAS 143355-55-9) exhibited a complete elimination of 'shoulder-drop' pattern degradation, in contrast to a polymer derived from the des-methyl analog 3-hydroxy-2-naphthalenecarboxylic acid (CAS: 92-70-6), which did not demonstrate this effect. This is a direct, within-patent comparison. [1]

Semiconductor Manufacturing Photolithography Etch Resistance

Enhanced Hydrophobicity for Solvent-Resistant Polymer Films

The computed octanol-water partition coefficient (XLogP3-AA) for 2-hydroxy-7-methyl-1,2-dihydronaphthalene-2-carboxylic acid is 1.8, a direct result of the hydrophobic methyl substituent [1]. This value is notably higher than the predicted XLogP3 of 1.2 for the des-methyl analog, 2-hydroxy-2-naphthalenecarboxylic acid, indicating a measurable increase in lipophilicity [2]. This property is crucial for the solvent resistance and film-forming characteristics of derived polymers used in photoresist applications.

Materials Science Polymer Chemistry Hydrophobicity

Conformational Constraint for Pharmaceutical Scaffolds

The 1,2-dihydronaphthalene core with a 2-hydroxy-2-carboxylic acid group creates a spatially constrained, non-aromatic intermediate that is central to the synthesis of potent inhibitors of 17α-hydroxylase/C17-20-lyase (CYP17) and thromboxane A2 synthase (P450 TXA2). This is a class-level inference, as the exact compound is specifically claimed as a synthetic building block within a patent family covering such inhibitors, while many simpler naphthalene analogs lack the necessary dihydro core and functional group arrangement for this activity. [1]

Medicinal Chemistry Steroidogenesis Inhibition Enzyme Targeting

High sp2 Carbon Content for Advanced Etch Resistance

The semiconductor patterning patent mandates that the organic polymer for an etch mask must contain ≥70 atom% sp2 carbon atoms and ≥5 atom% sp3 carbon atoms to achieve the desired etch resistance and pattern fidelity [1]. The target compound, with its fused naphthalene ring system, is expressly selected as a monomeric unit to meet this strict compositional requirement, providing a significantly higher sp2 carbon content than aliphatic or monocyclic aromatic alternatives [1].

Organic Electronics RIE Resistance Polymer Design

Target Application Scenarios


Semiconductor Photoresist Monomers for High-Aspect-Ratio Patterning

This compound serves as a critical monomer for synthesizing high-performance organic polymers used in etch masks for semiconductor manufacturing. The evidence shows that its 7-methyl substituent prevents shoulder-drop pattern degradation during reactive ion etching, a failure mode seen with the des-methyl analog. Procurement of this specific compound is justified for R&D groups developing advanced photolithography materials that require high etch resistance and pattern fidelity. [1]

Steroidogenesis Inhibitor Drug Discovery

The 1,2-dihydronaphthalene-2-hydroxy-2-carboxylic acid scaffold is a key intermediate in the synthesis of dual 17α-hydroxylase/C17-20-lyase (CYP17) and thromboxane A2 synthase (TXA2) inhibitors. Its structural features are consistent with a patented class of compounds targeting hormone-dependent cancers (e.g., prostate cancer) and cardiovascular diseases. Procurement supports medicinal chemistry efforts focused on exploring structure-activity relationships around this non-steroidal pharmacophore. [2]

Solvent-Resistant Films for Organic Electronics

The enhanced lipophilicity (XLogP3 = 1.8) of this compound makes it a valuable monomer for producing solvent-resistant polymer films. This property is critical for applications such as organic thin-film transistors (OTFTs) and flexible electronics, where subsequent wet processing steps demand that the active layer remains intact. Researchers can leverage this property to design polymers with superior durability compared to those made from less hydrophobic analogs. [3][4]

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